molecular formula C18H16N4O5 B2854100 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1219912-01-2

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2854100
CAS No.: 1219912-01-2
M. Wt: 368.349
InChI Key: XBTXLROKJMNMDW-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring:

  • A pyrazole core substituted with a furan-2-yl group at position 3 and a 2-hydroxyethyl chain at position 1.
  • A benzoxazol-2-one moiety linked via an acetamide bridge. Its hybrid structure combines heterocyclic motifs known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme-modulating properties. The presence of a hydroxyethyl group enhances hydrophilicity, while the benzoxazolone fragment may contribute to metabolic stability .

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c23-8-7-22-16(10-12(20-22)14-6-3-9-26-14)19-17(24)11-21-13-4-1-2-5-15(13)27-18(21)25/h1-6,9-10,23H,7-8,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTXLROKJMNMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=NN3CCO)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Pyrazole-Based Acetamides
  • Compound A: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Structural Differences: Replaces the benzoxazolone and hydroxyethyl groups with a methyl-phenyl-substituted pyrazole and thiazole ring. Implications: The phenyl and methyl groups in Compound A likely improve lipophilicity, favoring blood-brain barrier penetration.
  • Compound B: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () Structural Differences: Features a triazole ring instead of pyrazole and lacks the benzoxazolone moiety. However, the triazole’s electron-deficient nature may reduce binding affinity compared to pyrazole derivatives .
2.2 Acetamides with Oxygen-Containing Heterocycles
  • Compound C: N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () Structural Differences: Incorporates a tetrahydrofuran-3-yl-oxy group and a piperidin-4-ylidene chain instead of benzoxazolone and hydroxyethyl-pyrazole. Implications: The tetrahydrofuran group may enhance metabolic stability, while the trifluoromethyl-quinoline fragment could confer kinase inhibitory activity. The target compound’s benzoxazolone, however, offers a rigid planar structure for selective enzyme interactions .
2.3 Regulatory-Status Analogues
  • Compound D: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA GRAS No. 4809) () Structural Differences: Replaces benzoxazolone with a thiophen-2-ylmethyl group and uses a simpler pyrazole. Implications: The thiophene and methylphenoxy groups in Compound D are associated with flavor-enhancing properties (GRAS status), whereas the target compound’s benzoxazolone suggests therapeutic, rather than food additive, applications .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis involves multi-step strategies:

  • Step 1: Formation of the pyrazole core via cyclocondensation of furan-2-carbaldehyde derivatives with hydrazine hydrate.
  • Step 2: Introduction of the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Coupling of the benzo[d]oxazol-2-one acetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM .
    Characterization: Confirm intermediates and final product via ¹H/¹³C NMR (amide proton at δ 8.1–8.3 ppm, furan protons at δ 6.3–7.4 ppm) and HRMS (exact mass: ~413.37 g/mol) .

Advanced: How can reaction yields be optimized during the coupling step?

  • Catalyst Screening: Test alternative coupling agents (e.g., DCC vs. EDC) to reduce side reactions.
  • Solvent Optimization: Use DMF or THF for improved solubility of polar intermediates.
  • Temperature Control: Maintain 0–5°C during reagent addition to minimize hydrolysis of active esters.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 80°C vs. 24 h conventional heating) while maintaining >85% yield .

Basic: What analytical techniques are critical for structural validation?

  • NMR Spectroscopy: ¹H NMR identifies the hydroxyethyl group (δ 3.6–4.2 ppm) and acetamide carbonyl (δ 168–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping pyrazole and furan signals .
  • HPLC-PDA: Purity assessment (>95%) with C18 columns (acetonitrile/water gradient).
  • FT-IR: Confirm carbonyl stretches (1660–1750 cm⁻¹ for oxazolone and acetamide) .

Advanced: How to investigate its enzyme inhibition mechanism?

  • Kinetic Assays: Determine IC₅₀ using fluorogenic substrates (e.g., for serine proteases) and Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Molecular Docking: Use AutoDock Vina to model binding to the active site of target enzymes (e.g., COX-2 or kinases). Pay attention to hydrogen bonds between the acetamide group and catalytic residues .
  • SPR Biosensing: Measure real-time binding affinity (KD) with immobilized enzyme targets .

Basic: What functional groups dictate its reactivity?

  • Hydroxyethyl Group: Susceptible to oxidation (e.g., with PCC) or esterification.
  • Benzo[d]oxazol-2-one: Electrophilic at the oxazolone carbonyl, enabling nucleophilic attacks (e.g., by amines).
  • Acetamide: Participates in hydrogen bonding, critical for target binding .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Purity Verification: Re-test compounds using HPLC-MS to rule out impurities (e.g., residual solvents).
  • Assay Standardization: Compare protocols (e.g., cell line viability assays vs. enzymatic IC₅₀) and control for variables like serum content or incubation time .
  • Structural Analog Analysis: Test derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .

Basic: What storage conditions ensure compound stability?

  • Temperature: Store at –20°C in sealed, amber vials to prevent photodegradation.
  • Solvent: Use anhydrous DMSO for biological assays; avoid aqueous buffers to minimize hydrolysis of the oxazolone ring .

Advanced: What computational tools predict ADMET properties?

  • SwissADME: Estimate logP (~2.1), solubility (LogS ≈ –4.2), and blood-brain barrier permeability.
  • ProTox-II: Predict hepatotoxicity (e.g., CYP450 inhibition) and LD₅₀.
  • Molecular Dynamics Simulations: Assess membrane permeability using lipid bilayer models .

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